molecular formula C8H9ClN2O B14627694 N-(6-Chloro-5-methylpyridin-3-yl)acetamide CAS No. 54232-02-9

N-(6-Chloro-5-methylpyridin-3-yl)acetamide

Cat. No.: B14627694
CAS No.: 54232-02-9
M. Wt: 184.62 g/mol
InChI Key: NMDAXTBGYKUHHY-UHFFFAOYSA-N
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Description

N-(6-Chloro-5-methylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H9ClN2O It is an amide derivative of pyridine, characterized by the presence of a chloro and methyl substituent on the pyridine ring

Properties

CAS No.

54232-02-9

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

N-(6-chloro-5-methylpyridin-3-yl)acetamide

InChI

InChI=1S/C8H9ClN2O/c1-5-3-7(11-6(2)12)4-10-8(5)9/h3-4H,1-2H3,(H,11,12)

InChI Key

NMDAXTBGYKUHHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Cl)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-5-methylpyridin-3-yl)acetamide typically involves the reaction of 6-chloro-5-methylpyridin-3-amine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-5-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chloro substituent on the pyridine ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction can produce N-(6-chloro-5-methylpyridin-3-yl)ethylamine.

Scientific Research Applications

N-(6-Chloro-5-methylpyridin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-Chloro-5-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl substituents on the pyridine ring can influence the compound’s binding affinity and specificity. The amide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloro-3-pyridyl)methylacetamide
  • N-(6-Chloro-3-pyridyl)acetamide
  • N-(5-Methylpyridin-3-yl)acetamide

Uniqueness

N-(6-Chloro-5-methylpyridin-3-yl)acetamide is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds .

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